Zincophorin

Description

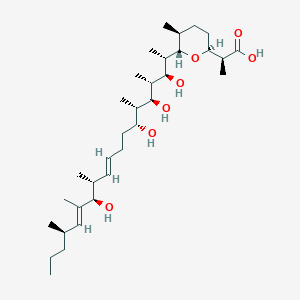

Structure

2D Structure

Properties

Molecular Formula |

C33H60O7 |

|---|---|

Molecular Weight |

568.8 g/mol |

IUPAC Name |

(2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,4S,5S,6S,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid |

InChI |

InChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+/t19-,20-,21+,23+,24+,25+,26+,27-,28+,29-,30+,31+,32+/m1/s1 |

InChI Key |

XMCIULDTDFJACK-FXLACHKASA-N |

SMILES |

CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O |

Isomeric SMILES |

CCC[C@@H](C)/C=C(\C)/[C@@H]([C@H](C)/C=C/CC[C@H]([C@H](C)[C@@H]([C@H](C)[C@@H]([C@H](C)[C@@H]1[C@H](CC[C@H](O1)[C@H](C)C(=O)O)C)O)O)O)O |

Canonical SMILES |

CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O |

Synonyms |

antibiotic M144255 griseochelin M 144255 M-144255 zincophorin |

Origin of Product |

United States |

Foundational & Exploratory

Zincophorin from Streptomyces griseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces griseus as a source of the polyketide antibiotic, Zincophorin. The document outlines the biosynthetic pathway, experimental protocols for production and isolation, and the regulatory elements governing its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.

Introduction

Streptomyces griseus, a Gram-positive bacterium commonly found in soil, is a well-known producer of a wide array of secondary metabolites, including the historically significant antibiotic streptomycin.[1] More recently, strains of S. griseus have been identified as producers of this compound, a polyketide ionophore with potent activity against Gram-positive bacteria.[2][3] First reported in 1984, this compound's complex structure and biological activity have made it a subject of interest for both synthetic chemists and biotechnologists.[2] This guide focuses on the biological production of this compound from Streptomyces griseus HKI 0741, a known producer strain.[2]

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces griseus HKI 0741 is orchestrated by a large Type I polyketide synthase (PKS) gene cluster, designated as the 'zin' cluster.[2] This cluster spans 73.5 kbp of DNA and contains 13 open reading frames (ORFs) that encode the enzymatic machinery required for the assembly of the this compound molecule.[2]

The assembly of the polyketide backbone is initiated from a propionate starter unit and extended by the sequential addition of three malonyl-CoA and eight methylmalonyl-CoA extender units.[2] The process is catalyzed by seven PKS genes (zinA–zinG).[2] In addition to the PKS genes, the cluster also contains genes encoding a transporter (zinT), a hydrolase (zinH), a putative histidine kinase (zinI), a putative epoxide hydrolase (zinJ), and two regulatory genes, zinR1 and zinR2.[2]

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound involves the sequential action of the PKS modules, followed by tailoring enzymes that modify the polyketide chain to yield the final natural product. The process is a classic example of colinear polyketide biosynthesis.[2]

References

The Discovery, Isolation, and Elucidation of Zincophorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zincophorin, a polyketide antibiotic first reported in 1984, is a testament to the rich chemical diversity of natural products.[1] Isolated from the fermentation broth of the actinomycete Streptomyces griseus, this ionophore antibiotic demonstrates potent activity against a range of Gram-positive bacteria.[1] Its unique molecular architecture and biological function have made it a subject of interest for both synthetic chemists and drug discovery programs. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its production and purification, presenting its biological activity data, and visualizing key processes to facilitate a deeper understanding of this fascinating molecule.

Discovery and Producing Organism

In 1984, two independent research groups simultaneously reported the discovery of a novel polyketide antibiotic, which they named this compound and griseochelin, respectively.[1] The producing organism was identified as the actinomycete Streptomyces griseus.[1] this compound is classified as an ionophore, a class of molecules that can transport ions across lipid membranes, thereby disrupting cellular ionic gradients.[2]

Biological Activity of this compound

This compound exhibits significant activity against Gram-positive bacteria, including pathogenic strains.[1] Its mode of action is attributed to its ability to function as an ionophore, specifically binding and transporting divalent cations like zinc, which disrupts essential cellular processes. The carboxylic acid moiety of this compound is crucial for its biological activity; esterification of this group leads to a complete loss of antibacterial efficacy.[1]

Quantitative Bioactivity Data

The following tables summarize the reported minimum inhibitory concentrations (MIC), minimum biofilm inhibitory concentrations (MBIC), and cytotoxic concentrations (CC50) of this compound.

Table 1: Antibacterial Activity of this compound against Streptococcus pneumoniae [3]

| Strain | MIC (μM) | MBIC (μM) |

| DSM20566 | 0.12 ± 0.04 | 0.23 ± 0.03 |

| 3617 | 0.09 ± 0.02 | 0.18 ± 0.04 |

| 8919 | 0.11 ± 0.03 | 0.21 ± 0.02 |

| 10452 | 0.21 ± 0.00 | 0.32 ± 0.11 |

| 10612 | 0.12 ± 0.04 | 0.23 ± 0.03 |

| 11021 | 0.11 ± 0.02 | 0.18 ± 0.04 |

| 11079 | 0.14 ± 0.04 | 0.25 ± 0.04 |

Table 2: Cytotoxicity of this compound and its Methyl Ester [3]

| Compound | Cell Line | CC50 (μM) |

| This compound | HeLa | 0.5 ± 0.1 |

| This compound methyl ester | HeLa | > 50 |

| This compound | A549 | 1.2 ± 0.2 |

| This compound methyl ester | A549 | > 50 |

Experimental Protocols

Fermentation of Streptomyces griseus for this compound Production

This protocol is adapted from Walther et al., 2016.[1]

3.1.1. Media Preparation

-

Growth Medium:

-

Soybean flour: 15 g/L

-

Glucose: 15 g/L

-

NaCl: 5 g/L

-

CaCO₃: 1 g/L

-

KH₂PO₄: 0.3 g/L

-

-

Fermentation Medium:

-

Soybean flour: 40 g/L

-

Glucose: 50 g/L

-

NaCl: 2.5 g/L

-

CaCO₃: 6 g/L

-

KH₂PO₄: 0.5 g/L

-

(NH₄)₂SO₄: 6 g/L

-

FeCl₃: 3 g/L

-

3.1.2. Cultivation

-

Inoculum Preparation: Inoculate 50 mL of growth medium with lyophilized stock mycelia of S. griseus. Incubate at 28°C on a rotary shaker for 24 hours.

-

Seed Culture: Transfer 15 mL aliquots of the pre-culture to 2-liter flasks containing 400 mL of the growth medium. Incubate for one day under the same conditions.

-

Production Fermentation: Use the seed culture to inoculate 50 L of the fermentation medium in a bioreactor. Carry out the fermentation for 4 days at 28°C with aeration at 20 L/min and stirring at 200 rpm.

Isolation and Purification of this compound

This protocol is adapted from Walther et al., 2016.[1]

-

Mycelium Extraction:

-

Separate the mycelium from the culture filtrate by filtration.

-

Lyophilize the mycelium.

-

Extract the lyophilized mycelium twice with 10 L of dichloromethane (DCM) each.

-

Combine the DCM extracts and concentrate under reduced pressure to yield an oily residue.

-

-

Initial Fractionation:

-

Perform initial fractionation of the oily residue by column chromatography on silica gel 60 using a chloroform/methanol gradient as the eluent.

-

-

Further Purification:

-

Further purify the this compound-containing fractions by column chromatography on silica gel 60 using a hexane/ethyl acetate mobile phase.

-

Follow with chromatography on Sephadex LH-20 using a 1:1 mixture of dichloromethane and methanol as the eluant.

-

-

Precipitation:

-

Dissolve the dried, partially purified product in methanol.

-

Precipitate this compound by the addition of distilled water. The precipitate is primarily the calcium salt of this compound.

-

-

Conversion to Free Acid:

-

Suspend 5 mg of the calcium salt in 3 mL of 5 N HCl and stir for 3 hours at room temperature.

-

Extract the free acid with dichloromethane.

-

Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent to obtain the free acid of this compound.

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Mechanism of Action: Ionophore Activity

Caption: Proposed mechanism of this compound as a Zn²⁺/H⁺ ionophore.

Conclusion

This compound stands as a significant discovery in the field of natural product antibiotics. Its potent activity against Gram-positive bacteria, coupled with its defined mechanism as an ionophore, makes it a valuable subject for further research. The detailed protocols provided in this guide offer a foundation for researchers to reproduce the isolation of this compound and explore its potential applications in drug development. The elucidation of its biosynthetic pathway and the continued exploration of its chemical synthesis will undoubtedly open new avenues for the creation of novel analogs with improved therapeutic indices.

References

An In-depth Technical Guide to Zincophorin (Ionomycin): Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zincophorin, more commonly known as Ionomycin, is a potent and selective calcium ionophore that has become an indispensable tool in biological research.[1] Produced by the bacterium Streptomyces conglobatus, this polyether antibiotic is widely utilized to artificially increase intracellular calcium concentrations, thereby enabling the study of calcium-mediated signaling pathways.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its use in cell culture, particularly for T-cell activation and intracellular cytokine staining, are also presented.

Chemical Structure and Physicochemical Properties

This compound is a complex polyether antibiotic with a backbone consisting of a diacidic polyether chain.[1] Its structure includes a β-diketone and a carboxylic acid group which are crucial for its ion-binding capabilities.[1]

Table 1: Physicochemical Properties of this compound (Ionomycin)

| Property | Value | Reference(s) |

| Synonyms | Ionomycin, SQ-23377 | [3] |

| CAS Number | 56092-81-0 (free acid), 56092-82-1 (calcium salt) | |

| Molecular Formula | C₄₁H₇₀O₉ | [4] |

| Molecular Weight | 709.01 g/mol (free acid), 747.07 g/mol (calcium salt) | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥10 mg/mL), ethanol (≥10 mg/mL), and other organic solvents. Poorly soluble in water. | [5][6][7] |

| Storage and Stability | Store at -20°C, desiccated and protected from light. Stock solutions in DMSO or ethanol are stable for several months at -20°C. | [2][6][8] |

Biological and Pharmacological Properties

Mechanism of Action: Calcium Ionophore

This compound functions as a mobile ion carrier, facilitating the transport of divalent cations across biological membranes.[9] It forms a lipid-soluble complex with calcium ions, allowing them to move down their electrochemical gradient and rapidly increase the intracellular calcium concentration ([Ca²⁺]i).[10][11] This is achieved through two primary mechanisms:

-

Mobilization from Intracellular Stores: this compound can release Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER).[10]

-

Influx from Extracellular Space: It also promotes the influx of extracellular Ca²⁺ across the plasma membrane.[10]

The following diagram illustrates the mechanism of this compound-induced calcium influx.

Caption: this compound facilitates Ca²⁺ transport across membranes.

Cation Selectivity

This compound exhibits a high selectivity for divalent cations, with a particularly strong affinity for calcium.[2] The general order of selectivity is:

Ca²⁺ > Mg²⁺ >> Sr²⁺ = Ba²⁺ [2][12][13]

Binding of monovalent cations is negligible.[12][13] The binding of this compound to cations is pH-dependent, with maximal calcium binding occurring at approximately pH 9.5 and essentially no binding below pH 7.0.[2]

Table 2: Biological Activity and Potency of this compound (Ionomycin)

| Parameter | Value | Cell Type/Condition | Reference(s) |

| IC₅₀ (Cytotoxicity) | ~2.7 µM | RAW 264.7 cells | [14] |

| Working Concentration | 0.5 - 10 µg/mL (0.67 - 13.4 µM) | General cell culture | [8] |

| T-Cell Activation (with PMA) | 200 - 500 ng/mL | Human T-cells | [15] |

Downstream Signaling Pathways

The elevation of intracellular calcium triggered by this compound activates a multitude of downstream signaling pathways, making it a powerful tool for studying calcium-dependent cellular processes. Key pathways affected include:

-

Protein Kinase C (PKC) Activation: In conjunction with phorbol esters like Phorbol 12-myristate 13-acetate (PMA), which activates PKC directly, this compound synergistically enhances PKC activation, leading to robust cellular responses such as T-cell activation.[16]

-

Ca²⁺/Calmodulin-Dependent Signaling: The increased [Ca²⁺]i activates calmodulin, which in turn modulates the activity of various enzymes, including Ca²⁺/calmodulin-dependent kinases (CaMKs) and the phosphatase calcineurin.[17]

-

Gene Expression: Activation of these signaling cascades can lead to the translocation of transcription factors, such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB, to the nucleus, resulting in the expression of specific genes, including those for cytokines like IL-2.[8][18]

-

Apoptosis: In some cell types, a sustained increase in intracellular calcium induced by this compound can trigger apoptosis through the activation of calcium-dependent endonucleases.[2]

The following diagram illustrates the signaling cascade initiated by this compound and PMA in T-cells.

Caption: this compound and PMA synergistically activate T-cells.

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound (Ionomycin) powder (free acid or calcium salt)

-

Dimethyl sulfoxide (DMSO) or anhydrous Ethanol (EtOH)

-

Sterile microcentrifuge tubes

Protocol:

-

Ionomycin Stock (1 mM in DMSO):

-

Calculate the volume of DMSO required to dissolve the entire contents of the vial to a final concentration of 1 mM. For example, to prepare a 1 mM stock from 1 mg of Ionomycin free acid (MW: 709.01 g/mol ), dissolve in 1.41 mL of DMSO.

-

Aseptically add the calculated volume of DMSO to the vial of Ionomycin.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

-

PMA Stock (1 mg/mL in DMSO):

-

Dissolve 1 mg of Phorbol 12-myristate 13-acetate (PMA) in 1 mL of DMSO.

-

Vortex until fully dissolved.

-

Aliquot and store at -20°C.

-

In Vitro Stimulation of T-Cells for Intracellular Cytokine Staining

This protocol is a general guideline; optimal concentrations and incubation times may vary depending on the cell type and experimental goals.

Materials:

-

Isolated T-cells or Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

PMA stock solution (1 mg/mL)

-

Ionomycin stock solution (1 mM)

-

Brefeldin A or Monensin solution (protein transport inhibitors)

-

96-well U-bottom culture plate

Protocol:

-

Prepare a cell suspension at a concentration of 1 x 10⁶ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare a stimulation cocktail in complete culture medium containing PMA and Ionomycin at the desired final concentrations. A common starting point is 50 ng/mL PMA and 500 ng/mL Ionomycin (approximately 0.7 µM).[20]

-

Add 100 µL of the stimulation cocktail to each well.

-

Add a protein transport inhibitor (e.g., Brefeldin A at a final concentration of 10 µg/mL) to block cytokine secretion.[20]

-

Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, the cells are ready for surface and intracellular staining for flow cytometry analysis.

The following diagram outlines the general workflow for intracellular cytokine staining.

Caption: A typical workflow for intracellular cytokine analysis.

Conclusion

This compound (Ionomycin) is a powerful and selective calcium ionophore that has significantly advanced our understanding of calcium signaling in a wide range of biological processes. Its ability to robustly and reliably increase intracellular calcium levels makes it an invaluable tool for researchers in immunology, neuroscience, and cell biology. This guide has provided a detailed overview of its chemical and biological properties, along with practical protocols for its application in the laboratory. As with any potent biological agent, careful consideration of optimal concentrations and experimental conditions is crucial for obtaining reliable and reproducible results.

References

- 1. Ionomycin - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Ionomycin, Calcium Salt (#9995) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. invivogen.com [invivogen.com]

- 9. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]

- 10. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the purpose of ionomycin in calcium flux flow assays? | AAT Bioquest [aatbio.com]

- 12. Characterization of ionomycin as a calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms of T cell activation by the calcium ionophore ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Promoter elements and second messenger pathways involved in transcriptional activation of tyrosine hydroxylase by ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PMA/ionomycin induces Ig kappa 3' enhancer activity which is in part mediated by a unique NFAT transcription complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ionomycin for 6.2 [wahoo.cns.umass.edu]

- 20. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

The Core Mechanism of Zincophorin: An In-depth Technical Guide to a Potent Zinc Ionophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zincophorin, a naturally occurring polyketide antibiotic isolated from Streptomyces griseus, functions as a potent zinc ionophore.[1][2] Its biological activities, which include antibacterial and antiviral properties, are intrinsically linked to its ability to transport zinc ions (Zn²⁺) across biological membranes, thereby disrupting intracellular zinc homeostasis.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a zinc ionophore. It details the principles of zinc binding and transport, outlines key experimental protocols for its characterization, and explores the downstream cellular consequences of this compound-mediated zinc influx. While specific quantitative data for this compound's binding affinities and transport kinetics are not extensively available in public literature, this guide leverages established methodologies for studying other zinc ionophores to provide a robust framework for its investigation.

Introduction to Zinc Ionophores and Zinc Homeostasis

Zinc is an essential trace element vital for a vast array of cellular functions, including enzymatic catalysis, structural integrity of proteins, and signal transduction. Consequently, intracellular zinc concentrations are tightly regulated by a complex network of transporters and binding proteins.[4][5] Zinc ionophores are lipophilic molecules that can reversibly bind zinc ions, forming a lipid-soluble complex that facilitates their transport across otherwise impermeable biological membranes.[3] This disruption of the natural zinc gradient can lead to significant physiological effects, making zinc ionophores valuable tools for research and potential therapeutic agents.[3][6]

Core Mechanism of Action: Zinc Binding and Transport

The primary mechanism of action of this compound as a zinc ionophore involves a multi-step process of binding, membrane translocation, and release of zinc ions. This process is typically driven by a proton gradient, functioning as a Zn²⁺/H⁺ antiporter.

Zinc Coordination and Complex Formation

This compound, with its multiple oxygen-containing functional groups and a critical carboxylic acid moiety, creates a coordination sphere that chelates a zinc ion.[2] The stoichiometry of this complex, i.e., the ratio of this compound molecules to a single zinc ion, is a crucial determinant of its transport efficiency. For many ionophores, a 2:1 (ionophore:ion) complex is common for divalent cations like Zn²⁺, creating a neutral, lipophilic "sandwich" that can readily partition into the lipid bilayer.

Table 1: Hypothetical Quantitative Data for this compound-Zinc Complex

| Parameter | Value (Example) | Method of Determination | Reference |

| Binding Stoichiometry (this compound:Zn²⁺) | 2:1 | Isothermal Titration Calorimetry (ITC), Spectrophotometric Titration (Job's Plot) | [7][8] |

| Stability Constant (K_s) | 10⁸ - 10¹⁰ M⁻² | Potentiometric Titration, Spectrophotometry | [1][9] |

| Dissociation Constant (K_d) | 10⁻⁸ - 10⁻¹⁰ M | Calculated from K_s | [10] |

Note: The values presented in this table are hypothetical and serve as illustrative examples based on typical values for other zinc ionophores. Specific experimental determination for this compound is required for accurate quantification.

Transmembrane Transport

The lipophilic exterior of the this compound-Zn²⁺ complex allows it to diffuse across the lipid bilayer, moving down the concentration gradient of the complex. The transport process is often electroneutral, involving the counter-transport of protons (H⁺). The carboxylic acid group of this compound is likely protonated before it releases the zinc ion and returns to the extracellular side of the membrane.

Experimental Protocols for Characterization

A thorough understanding of this compound's mechanism of action requires a suite of biophysical and cell-based assays.

Determination of Zinc Binding Stoichiometry and Stability Constant

Objective: To determine the molar ratio at which this compound binds to Zn²⁺ and the thermodynamic stability of the resulting complex.

Method: Spectrophotometric Titration (Job's Method of Continuous Variation)

-

Preparation of Solutions: Prepare equimolar stock solutions of this compound and a zinc salt (e.g., ZnCl₂) in a suitable solvent (e.g., ethanol or DMSO).

-

Continuous Variation: Prepare a series of solutions where the mole fraction of this compound varies from 0 to 1, while the total molar concentration of this compound and Zn²⁺ remains constant.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the this compound-Zn²⁺ complex.

-

Data Analysis: Plot the change in absorbance against the mole fraction of this compound. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

-

Stability Constant Calculation: The stability constant can be calculated from the absorbance data using established equations.[1][11]

Measurement of Zinc Transport Activity in a Liposome Model System

Objective: To quantify the rate of this compound-mediated zinc transport across a lipid bilayer.

Method: Liposome-Based Fluorescent Assay

-

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) encapsulating a zinc-sensitive fluorescent probe (e.g., FluoZin-3) in a buffer.[1] Remove external probe by size-exclusion chromatography.

-

Assay Setup: Add the liposome suspension to a fluorometer cuvette.

-

Initiation of Transport: Add a known concentration of this compound to the liposome suspension, followed by the addition of a zinc salt to the external buffer.

-

Fluorescence Monitoring: Record the increase in fluorescence over time as this compound transports external Zn²⁺ into the liposomes, where it binds to the encapsulated fluorescent probe.

-

Data Analysis: The initial rate of fluorescence increase is proportional to the rate of zinc transport. This can be measured for different concentrations of this compound and zinc to determine transport kinetics.

Table 2: Hypothetical this compound Transport Kinetics Data

| Parameter | Value (Example) | Method of Determination | Reference |

| Initial Transport Rate (V₀) | 5-20 µM/min | Liposome-based fluorescent assay | [1] |

| Michaelis-Menten Constant (K_m) for Zn²⁺ | 10-50 µM | Liposome-based fluorescent assay | [12] |

| Maximum Transport Rate (V_max) | 25 µM/min | Liposome-based fluorescent assay | [12] |

Note: These values are illustrative and would need to be determined experimentally for this compound.

Quantification of Intracellular Zinc Influx in Cultured Cells

Objective: To measure the increase in cytosolic free zinc concentration in living cells upon treatment with this compound.

Method: Live-Cell Imaging with Fluorescent Zinc Probes

-

Cell Culture and Staining: Culture adherent cells on glass-bottom dishes. Load the cells with a cell-permeant, zinc-sensitive fluorescent probe (e.g., FluoZin-3 AM).[13][14]

-

Baseline Measurement: Acquire baseline fluorescence images of the cells using a fluorescence microscope.

-

This compound and Zinc Treatment: Add this compound to the cell culture medium, followed by the addition of a zinc salt.

-

Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the change in intracellular zinc concentration.

-

Data Analysis: Quantify the change in fluorescence intensity over time in individual cells or cell populations. The rate and magnitude of the fluorescence increase reflect the ionophoretic activity of this compound in a cellular context.[15]

References

- 1. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. Zinc ionophores: chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zinc transporters and their functional integration in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and Regulation of Cellular Zinc Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Properties of Water-Soluble Zinc Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaji.net [oaji.net]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. d-nb.info [d-nb.info]

- 10. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. ora.ox.ac.uk [ora.ox.ac.uk]

- 13. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tracing of intracellular zinc(II) fluorescence flux to monitor cell apoptosis by using FluoZin-3AM - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Zincophorin in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of zincophorin, a polyketide antibiotic produced by Streptomyces griseus. The document details the genetic basis of this compound production, the enzymatic pathway, and relevant experimental protocols for its study. Quantitative data are presented in tabular format for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a polyketide ionophore antibiotic discovered in 1984 from Streptomyces griseus.[1] It exhibits potent activity against Gram-positive bacteria, including pathogenic species such as Clostridium perfringens and Streptococcus pneumoniae.[1] The antibiotic and cytotoxic effects of this compound are associated with its carboxylic acid group, and esterification of this group abolishes its biological activity.[1] The complex structure of this compound has also made it a target for total synthesis.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located within a 73.5 kbp contiguous stretch of DNA on the chromosome of Streptomyces griseus HKI 0741.[1] This biosynthetic gene cluster (BGC) contains 13 open reading frames (ORFs) that encode the enzymes and regulatory proteins required for this compound production. The core of this BGC is a set of seven polyketide synthase (PKS) genes, designated zinA through zinG.[1]

The organization of the this compound BGC is depicted below:

References

The Biological Activity of Zincophorin and Its Salts: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Zincophorin, a polyketide antibiotic produced by Streptomyces griseus, is a divalent cation ionophore with a range of biological activities, including antibacterial, anticoccidal, and antiviral properties. As an ionophore, this compound facilitates the transport of cations across biological membranes, disrupting ionic homeostasis and triggering a cascade of cellular events. This technical guide provides a comprehensive overview of the known biological activities of this compound and its salts, detailing its mechanism of action, effects on cellular signaling pathways, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a carboxylic acid ionophore that forms lipophilic complexes with divalent cations, such as Zn²⁺, Ca²⁺, and Mg²⁺, and to a lesser extent, monovalent cations like Na⁺ and K⁺.[1] This ability to disrupt cellular ion gradients is central to its biological effects. The carboxylic acid moiety of the molecule is crucial for its activity; esterification, as in this compound methyl ester, significantly reduces or alters its biological profile.[2] This guide will explore the multifaceted biological activities of this compound and its various salt forms.

Data Presentation: Biological Activities of this compound and Its Derivatives

Quantitative data on the biological activities of this compound and its derivatives are summarized below. It is important to note that direct comparative studies of various salts are limited in the available literature.

Table 1: Antibacterial and Cytotoxic Activity of this compound

| Compound | Organism/Cell Line | Assay | Result (Unit) | Reference(s) |

| This compound | Streptococcus pneumoniae | MIC | 0.09 - 0.21 (µM) | [2] |

| This compound | Streptococcus pneumoniae | MBIC | 0.1 - 0.4 (µM) | [2] |

| This compound | Human cell lines | CC50 | Not specified | [2] |

| This compound methyl ester | Streptococcus pneumoniae | MIC | > 50 (µM) | [2] |

| This compound calcium salt | Gram-positive bacteria | Antibiotic Activity | Broad in vitro activity | [1] |

| This compound sodium salt | Eimeria tenella | Anticoccidal Activity | Significant activity | [1] |

| This compound ammonium salt | Eimeria tenella | Anticoccidal Activity | Significant activity | [1] |

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; CC50: 50% Cytotoxic Concentration.

Mechanism of Action

This compound's primary mechanism of action is its ability to function as an ionophore, transporting cations across lipid membranes. This disrupts the electrochemical gradients that are essential for numerous cellular processes, particularly in mitochondria.

Ionophore-Mediated Disruption of Mitochondrial Function

As a cation ionophore, this compound can exchange divalent cations for protons (H⁺) across the inner mitochondrial membrane. This leads to a cascade of detrimental effects on mitochondrial function:

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): The influx of cations neutralizes the negative charge inside the mitochondrial matrix, leading to a collapse of the membrane potential.

-

Induction of Mitochondrial Permeability Transition (MPT): The disruption of ionic homeostasis and the increase in matrix Ca²⁺ concentration can trigger the opening of the mitochondrial permeability transition pore (mPTP). This non-specific pore allows for the passage of molecules up to 1.5 kDa, leading to mitochondrial swelling and rupture.

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain, a consequence of dissipated membrane potential, can lead to increased production of reactive oxygen species (ROS), inducing oxidative stress.

-

Uncoupling of Oxidative Phosphorylation: The collapse of the proton gradient uncouples the electron transport chain from ATP synthesis, leading to a depletion of cellular ATP.

Induction of Apoptosis

The mitochondrial dysfunction initiated by this compound is a potent trigger for the intrinsic pathway of apoptosis. The release of pro-apoptotic factors, such as cytochrome c, from the damaged mitochondria activates a cascade of caspases, ultimately leading to programmed cell death.

Cell Cycle Arrest

Some evidence suggests that ionophores can induce cell cycle arrest, often at the G1 phase. This is potentially mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the subsequent inhibition of G1-associated CDKs such as CDK4.

Antiviral Activity

The methyl ester of this compound has reported antiviral activity, particularly against the influenza virus. While the precise mechanism is not fully elucidated, it is plausible that as a zinc ionophore, it increases intracellular zinc concentrations, which in turn may inhibit viral RNA polymerase, an enzyme crucial for viral replication. Another potential mechanism is the inhibition of neuraminidase, an enzyme required for the release of new viral particles from infected cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound/Salt Dilutions:

-

Prepare a stock solution of this compound or its salt in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound or its salts in the cell culture medium.

-

Replace the existing medium with the medium containing the test compounds.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

-

Conclusion

This compound and its salts represent a class of ionophores with significant biological activities. Their ability to disrupt fundamental cellular processes, particularly mitochondrial function, makes them interesting candidates for further investigation as antimicrobial and potentially as anticancer and antiviral agents. This guide provides a foundational understanding of their known activities and mechanisms. Further research is warranted to fully elucidate the comparative efficacy of different this compound salts and to precisely map the signaling pathways affected by these compounds. Such studies will be crucial for unlocking their full therapeutic potential.

References

- 1. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

Zincophorin: A Technical Guide to a Polyketide Ionophore Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zincophorin, also known as griseochelin, is a polyketide antibiotic produced by the actinomycete Streptomyces griseus.[1][2] First reported in 1984, this natural product has garnered significant interest due to its potent activity against Gram-positive bacteria, including pathogenic strains.[1] Its mechanism of action is attributed to its function as an ionophore, with a remarkable specificity for divalent cations, particularly zinc.[3][4] This technical guide provides an in-depth overview of this compound, encompassing its biosynthesis, mechanism of action, biological activity, and relevant experimental protocols. The information is presented to support further research and drug development efforts focused on this promising class of antibiotics.

Chemical Structure and Properties

This compound is a highly functionalized polyketide characterized by a unique molecular architecture. Its structure features a monobasic carboxylic acid, which is crucial for its biological activity.[1][3] The carbon backbone of this compound suggests that its biosynthesis involves propionic acid as an initiator and several propionic acid subunits.[5]

Chemical Structure of this compound:

Biosynthesis

The biosynthesis of this compound in Streptomyces griseus is orchestrated by a modular polyketide synthase (PKS) assembly line.[1] The gene cluster responsible for its production, spanning 73.5 kbp, has been identified and characterized.[1] This cluster contains 13 open reading frames (ORFs), including seven PKS genes (zinA–zinG), a transport gene (zinT), and two regulatory genes (zinR1, zinR2).[1] The biosynthesis proceeds via a proposed intermediate, pre-zincophorin, which undergoes intramolecular cyclization to form the characteristic tetrahydropyran ring.[1][6]

Mechanism of Action: Ionophoric Activity

This compound exerts its antibacterial effect by acting as an ionophore, a lipid-soluble molecule that can transport ions across biological membranes.[1][5][7] This process disrupts the crucial transmembrane ion concentration gradients necessary for the survival and proper functioning of microorganisms.[5] The carboxylic acid group of this compound is essential for this activity; its esterification completely abolishes the antibacterial effect.[1] this compound shows a high affinity for divalent cations, with a stability order of Zn²⁺ ≈ Cd²⁺ > Mg²⁺ > Sr²⁺ ≈ Ba²⁺ ≈ Ca²⁺.[5]

Biological Activity

This compound demonstrates potent activity against a range of Gram-positive bacteria.[1][5] It has also been shown to be effective against Clostridium perfringens (formerly Clostridium welchii).[1] Notably, its activity extends to clinically relevant pathogens such as Streptococcus pneumoniae, including strains resistant to β-lactam antibiotics.[1] However, the antibacterial effect of this compound is accompanied by cytotoxicity.[1][2] Interestingly, the methyl ester of this compound has been reported to have strong inhibitory properties against the influenza WSN virus with reduced toxicity for the host cell.[5][8]

Quantitative Antibacterial Activity Data

The following table summarizes the mean Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) values for this compound against various strains of S. pneumoniae.

| Strain | MIC (µM) | MBIC (µM) |

| DSM20566 | 0.12 ± 0.03 | 0.23 ± 0.03 |

| ATCC49619 | 0.12 ± 0.03 | 0.23 ± 0.03 |

| 6303 | 0.21 ± 0.00 | 0.21 ± 0.00 |

| 8919 | 0.09 ± 0.03 | 0.15 ± 0.05 |

| 10452 | 0.15 ± 0.05 | 0.18 ± 0.05 |

| 10612 | 0.15 ± 0.05 | 0.18 ± 0.05 |

| 11087 | 0.15 ± 0.05 | 0.18 ± 0.05 |

| Data sourced from Walther et al. (2016)[9] |

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its methyl ester were evaluated against A549 (human lung carcinoma) and MDCK (Madin-Darby canine kidney) cell lines.

| Compound | CC50 on A549 cells (µM) | CC50 on MDCK cells (µM) |

| This compound | 1.8 ± 0.3 | 2.5 ± 0.3 |

| This compound methyl ester | > 50 | > 50 |

| Data sourced from Walther et al. (2016)[9] |

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from the methods described by Walther et al. (2016).[9]

Workflow:

Methodology:

-

Fermentation and Extraction: S. griseus HKI 0741 is cultivated in a suitable growth medium. The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an equal volume of ethyl acetate.

-

Concentration and Initial Purification: The organic phase from the extraction is concentrated under reduced pressure. The resulting residue is subjected to column chromatography on silica gel 60.

-

Final Purification: Fractions containing this compound are pooled and concentrated. The product is then precipitated from methanol to yield purified this compound, typically as its calcium salt.

-

Conversion to Free Acid (Optional): To obtain the free acid form, the calcium salt can be suspended in a suitable solvent and treated with an acid, followed by extraction and purification.[9]

Synthesis of this compound Methyl Ester

This protocol is based on the methylation procedure described by Walther et al. (2016), using a safer alternative to diazomethane.[9]

Methodology:

-

Dissolution: Purified this compound (free acid) is dissolved in a mixture of toluene and methanol.

-

Methylation: Trimethylsilyldiazomethane is added dropwise to the solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored, and it is typically complete within a few hours.

-

Workup and Purification: The reaction mixture is concentrated, and the resulting this compound methyl ester can be further purified if necessary.

Conclusion and Future Directions

This compound remains a compelling molecule for antibiotic research due to its potent activity against Gram-positive pathogens. Its well-defined mechanism of action as an ionophore provides a clear basis for understanding its antibacterial effects. The elucidation of its biosynthetic gene cluster opens avenues for genetic engineering to produce novel derivatives with potentially improved therapeutic indices.[1] The observed cytotoxicity of the parent compound highlights the need for medicinal chemistry efforts to modulate its activity and toxicity profiles. The reduced toxicity of its methyl ester, coupled with its antiviral properties, suggests that derivatization of the carboxylic acid group is a promising strategy for developing new therapeutic agents.[5][8] Further investigation into the structure-activity relationships and the development of synthetic analogs will be crucial in harnessing the full therapeutic potential of the this compound scaffold.

References

- 1. This compound – biosynthesis in Streptomyces griseus and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound – biosynthesis in Streptomyces griseus and antibiotic properties. - Leibniz-HKI [leibniz-hki.de]

- 3. (PDF) The Structure and Absolute Stereochemistry of [research.amanote.com]

- 4. Zinc ionophores: chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ionophore - Wikipedia [en.wikipedia.org]

- 8. Challenges in the synthesis of a unique mono-carboxylic acid antibiotic, (+)-zincophorin - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Architectural Elegance of a Potent Ionophore: A Technical Guide to the Total Synthesis of Zincophorin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic strategies toward the potent ionophore antibiotic, Zincophorin. Since its isolation, the complex stereochemical architecture of this compound has presented a formidable challenge and an attractive target for synthetic organic chemists. This document details the seminal total syntheses, highlighting the evolution of synthetic design from foundational approaches to more recent, highly efficient strategies. Key quantitative data from these syntheses are summarized for comparative analysis, and detailed experimental protocols for pivotal reactions are provided. Visualizations of the retrosynthetic analyses and key transformations are included to facilitate a deeper understanding of the synthetic logic.

Introduction to this compound

This compound is a polyether antibiotic isolated from Streptomyces griseus. It exhibits significant in vitro activity against Gram-positive bacteria and is characterized by its high affinity for divalent cations, particularly zinc. The structure of this compound features a 25-carbon backbone with a tetrahydropyran ring and a dense array of stereocenters, making it a challenging synthetic target. The total synthesis of this compound has been a benchmark for the development and application of novel stereoselective methodologies.

Retrosynthetic Analysis and Key Strategies

The total synthesis of this compound has been accomplished by several research groups, each employing a unique retrosynthetic strategy. The primary approaches are summarized below, highlighting the key bond disconnections and the main fragments synthesized.

The Danishefsky Synthesis: A Pioneering Approach

The first total synthesis of this compound was reported by the Danishefsky group in 1987.[1][2][3] Their strategy relied on a convergent approach, disconnecting the molecule at the C16-C17 olefin, which was formed in the final stages via a Julia olefination. This led to two major fragments: the C1-C16 aldehyde and the C17-C25 sulfone.

A key feature of the Danishefsky synthesis is the masterful use of a hetero-Diels-Alder reaction to construct the tetrahydropyran core and control the stereochemistry of the C6-C11 portion of the molecule.

The Cossy Synthesis: A Convergent Aldol Approach

The Cossy group developed a convergent synthesis that coupled a C1-C12 ethyl ketone with a C13-C25 aldehyde via a highly diastereoselective titanium-mediated aldol condensation.[2] This strategy offered a different approach to the carbon-carbon bond formation at the heart of the molecule.

The Miyashita Synthesis: A Suzuki-Miyaura Coupling Strategy

The Miyashita group's total synthesis featured a Suzuki-Miyaura coupling to form the C15-C16 bond, connecting a C1-C15 alkyl borane and a C16-C25 vinyl iodide.[2][4] This approach showcased the power of cross-coupling reactions in the assembly of complex natural products.

Quantitative Data Summary

The following tables summarize the key quantitative data, such as step counts and overall yields, for the major total syntheses of this compound and its methyl ester. This allows for a direct comparison of the efficiency of the different synthetic routes.

| Synthesis | Longest Linear Sequence (Steps) | Total Steps | Overall Yield (%) | Reference |

| Danishefsky (this compound) | 36 | ~52 | Not explicitly stated | [1] |

| Cossy (this compound Methyl Ester) | 28 | ~47 | Not explicitly stated | [2] |

| Miyashita (this compound) | 37 | ~52 | Not explicitly stated | [2] |

| Leighton (this compound Methyl Ester) | 22 | 27/31 | 4.2 | [5] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for selected key reactions from the landmark syntheses of this compound. These protocols are intended to provide researchers with the necessary information to understand and potentially replicate these critical transformations.

Danishefsky's Hetero-Diels-Alder Reaction

This reaction was pivotal for the construction of the tetrahydropyran core in the C1-C16 fragment.

Reaction: Chelation-controlled hetero-Diels-Alder reaction of aldehyde with a siloxydiene.

Protocol: To a solution of the aldehyde in THF at -78 °C is added a solution of the siloxydiene. A Lewis acid (e.g., MgBr₂) is then added, and the reaction mixture is stirred at low temperature for several hours. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Note: The specific aldehyde, siloxydiene, Lewis acid, and reaction conditions (time, temperature) are crucial for the diastereoselectivity of this reaction and can be found in the original publication.[1]

Cossy's Titanium-Mediated Aldol Condensation

This reaction served as the key fragment coupling step in Cossy's synthesis of this compound methyl ester.

Reaction: Diastereoselective titanium-mediated aldol coupling between the C1-C12 ethyl ketone and the C13-C25 aldehyde.

Protocol: To a solution of the C1-C12 ethyl ketone in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C is added a titanium tetrachloride solution, followed by a tertiary amine base (e.g., N,N-diisopropylethylamine). The mixture is stirred to form the titanium enolate. A solution of the C13-C25 aldehyde in the same solvent is then added dropwise. The reaction is stirred at low temperature until completion, as monitored by TLC. The reaction is quenched with a suitable aqueous solution and worked up. The crude product is purified by chromatography.[2]

Miyashita's Suzuki-Miyaura Coupling

This cross-coupling reaction was employed to unite the two major fragments in Miyashita's total synthesis.

Reaction: Palladium-catalyzed Suzuki-Miyaura coupling of the C1-C15 alkyl borane with the C16-C25 vinyl iodide.

Protocol: To a degassed mixture of the C1-C15 alkyl borane, the C16-C25 vinyl iodide, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent system (e.g., THF/H₂O) is added a base (e.g., aqueous Na₂CO₃). The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the coupled product.[2]

Conclusion

The total syntheses of this compound represent significant achievements in the field of natural product synthesis. The evolution of strategies, from Danishefsky's pioneering use of the hetero-Diels-Alder reaction to more recent, highly step-economical approaches, showcases the continuous advancement of synthetic methodology. This guide provides a detailed technical overview to aid researchers and professionals in understanding the intricacies of these elegant synthetic endeavors and to inspire future work in the synthesis of complex bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total synthesis of this compound and its methyl ester. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toward More “Ideal” Polyketide Natural Product Synthesis: A Step-Economical Synthesis of this compound Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Zincophorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of Zincophorin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The available data for this compound's activity against several strains of Streptococcus pneumoniae are summarized below.

| Bacterial Strain | Type | MIC (µM) | Reference |

| S. pneumoniae DSM20566 | Reference Strain | 0.12 ± 0.04 | [1] |

| S. pneumoniae ATCC49619 | Reference Strain | 0.09 ± 0.04 | [1] |

| S. pneumoniae DSM11865 | Reference Strain | 0.11 ± 0.02 | [1] |

| S. pneumoniae 3573 | Clinical Isolate | 0.12 ± 0.04 | [1] |

| S. pneumoniae 708 | Clinical Isolate | 0.12 ± 0.04 | [1] |

| S. pneumoniae 8919 | Clinical Isolate (β-lactam resistant) | 0.21 ± 0.04 | [1] |

| S. pneumoniae 10231 | Clinical Isolate | 0.12 ± 0.04 | [1] |

Note: The molecular weight of this compound is approximately 584.8 g/mol . The MIC values were determined using the broth microdilution method.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through the broth microdilution method. This is a standardized procedure for determining the MIC of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

-

Bacterial Strains: Pure, overnight cultures of the test bacteria grown on appropriate agar plates (e.g., Columbia blood agar for S. pneumoniae).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth, such as Brain Heart Infusion (BHI) broth for fastidious organisms like S. pneumoniae.

-

This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration and then diluted in the growth medium.

-

96-Well Microtiter Plates: Sterile, U- or V-bottom 96-well plates are used.

2. Inoculum Preparation:

-

Several colonies of the test bacterium are transferred from an agar plate into a sterile saline solution or broth.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

This standardized suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of this compound:

-

A serial two-fold dilution of this compound is prepared directly in the 96-well microtiter plate.

-

Typically, 100 µL of growth medium is added to each well.

-

100 µL of the this compound working solution (at twice the highest desired concentration) is added to the first well of a row.

-

100 µL is then transferred from the first well to the second, mixed, and this process is repeated across the row to create a range of concentrations. The final 100 µL from the last dilution well is discarded.

4. Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well (except for a sterility control well) to bring the final volume to 200 µL.

-

The plate is sealed or covered and incubated at 35-37°C for 16-20 hours. For fastidious organisms like S. pneumoniae, incubation may be performed in an atmosphere enriched with 5% CO₂.[1]

5. Determination of MIC:

-

After incubation, the plate is visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

-

The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 620 nm).[1]

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action of this compound

This compound's antibacterial activity is attributed to its function as an ionophore, which is dependent on its free carboxylic acid group.[1] It disrupts the bacterial cell membrane's ion gradient, which is essential for cellular processes.

Caption: Proposed ionophore mechanism of action for this compound.

Conclusion

This compound demonstrates potent in vitro antibacterial activity against Gram-positive bacteria, as evidenced by its low micromolar MIC values against Streptococcus pneumoniae. Its mechanism as a carboxylic acid-dependent ionophore distinguishes it from many other classes of antibiotics. While historical data suggests a broader spectrum of activity, further research is required to establish a comprehensive and quantitative profile against a wider range of clinically relevant Gram-positive pathogens. The detailed protocols and conceptual frameworks provided in this guide serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

Methodological & Application

Total Synthesis of (+)-Zincophorin Methyl Ester: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview and compilation of experimental protocols for the total synthesis of (+)-Zincophorin methyl ester. Three notable synthetic routes, developed by the research groups of Leighton, Krische, and Cossy, are highlighted, offering insights into modern synthetic strategies for complex natural products.

(+)-Zincophorin methyl ester, an ionophore antibiotic, has attracted significant attention from the synthetic community due to its complex stereochemical architecture and promising biological activity. This document outlines the key chemical transformations and experimental conditions from three distinct and highly regarded total syntheses. The data is presented in a structured format to facilitate comparison and implementation in a laboratory setting.

Synthetic Strategies Overview

The total synthesis of (+)-Zincophorin methyl ester has been approached from various strategic standpoints. The convergent synthesis by Cossy and coworkers relies on the coupling of two major fragments. In contrast, the syntheses developed by Krische and Leighton showcase the power of innovative, step-economical methodologies. Krische's approach features a bidirectional redox-triggered double anti-crotylation, while Leighton's highly efficient route employs silyl-directed, strain-release-driven aldol reactions.

Logical Flow of Synthetic Approaches

Caption: Comparative overview of the synthetic logic for the total synthesis of (+)-Zincophorin methyl ester by Cossy, Krische, and Leighton.

Key Experimental Protocols and Data

The following sections provide detailed experimental procedures for selected key steps from the syntheses of Leighton, Krische, and Cossy. All quantitative data, including yields and stereoselectivity, are summarized in the subsequent tables for ease of comparison.

Leighton's Synthesis: Silyl-Directed Aldol Reaction (Key Step)

This protocol describes a key carbon-carbon bond-forming reaction from the Leighton group's highly efficient synthesis.

Experimental Workflow:

Caption: Workflow for the silyl-directed aldol reaction in Leighton's synthesis.

Protocol: To a solution of the silyl enol ether (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added titanium tetrachloride (1.1 equiv) dropwise. The resulting mixture is stirred at -78 °C for 30 minutes. A solution of the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.5 M) is then added dropwise. The reaction is stirred for 2 hours at -78 °C, after which it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Krische's Synthesis: Iridium-Catalyzed Reductive Coupling (Key Step)

This protocol details a key iridium-catalyzed reductive coupling from the Krische group's synthesis.

Protocol: In a nitrogen-filled glovebox, an oven-dried vial is charged with [Ir(cod)Cl]₂ (2.5 mol %), the chiral phosphine ligand (5.5 mol %), and anhydrous toluene (0.1 M). The mixture is stirred at room temperature for 30 minutes. The alcohol (1.0 equiv), the allene (1.5 equiv), and potassium carbonate (2.0 equiv) are then added. The vial is sealed and the reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.

Cossy's Synthesis: Titanium-Mediated Aldol Condensation (Key Step)

This protocol outlines the key fragment coupling reaction from the Cossy group's convergent synthesis.

Protocol: To a solution of the ketone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added TiCl₄ (1.1 equiv) dropwise. The mixture is stirred for 20 minutes, followed by the addition of N,N-diisopropylethylamine (1.2 equiv). After stirring for an additional 1 hour at -78 °C, a solution of the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.5 M) is added dropwise. The reaction is stirred for 4 hours at -78 °C and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative data for the aforementioned synthetic steps.

| Leighton Synthesis: Silyl-Directed Aldol Reaction | |

| Parameter | Value |

| Yield | 85% |

| Diastereomeric Ratio | >20:1 |

| Temperature | -78 °C |

| Reaction Time | 2.5 hours |

| Krische Synthesis: Iridium-Catalyzed Reductive Coupling | |

| Parameter | Value |

| Yield | 78% |

| Enantiomeric Excess | 95% ee |

| Temperature | 110 °C |

| Reaction Time | 24 hours |

| Cossy Synthesis: Titanium-Mediated Aldol Condensation | |

| Parameter | Value |

| Yield | 75% |

| Diastereomeric Ratio | 10:1 |

| Temperature | -78 °C |

| Reaction Time | 5 hours |

Disclaimer: These protocols are intended for informational purposes for trained chemists. Appropriate safety precautions should be taken when performing these experiments. The yields and selectivities reported are based on the original publications and may vary.

Application Notes and Protocols: Isolation of Zincophorin from Streptomyces griseus

These application notes provide a detailed protocol for the isolation and purification of Zincophorin, a polyketide antibiotic, from cultures of Streptomyces griseus. The methodology is intended for researchers, scientists, and drug development professionals working on natural product isolation and antibiotic discovery.

Introduction

This compound is a polyketide antibiotic with potent activity against Gram-positive bacteria.[1][2] It is an ionophoric compound originally isolated from Streptomyces griseus.[3][4][5] This document outlines the fermentation, extraction, and purification procedures for obtaining this compound for research and development purposes. The biological profiling of this compound has shown a dose-dependent inhibition of Gram-positive bacteria such as Streptococcus pneumoniae, although it is also associated with cytotoxicity.[1][2][6]

Fermentation of Streptomyces griseus

Successful isolation of this compound begins with the proper cultivation of the producing organism, Streptomyces griseus. The following table summarizes the recommended media composition and fermentation parameters.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Value |

| Growth Medium | |

| Soybean Flour | 15 g/L |

| Glucose | 15 g/L |

| NaCl | 5 g/L |

| CaCO₃ | 1 g/L |

| KH₂PO₄ | 0.3 g/L |

| Pre-culture Incubation | |

| Temperature | 28°C |

| Duration | 24 hours |

| Agitation | Rotary shaker |

| Fermentation | |

| Inoculum Volume | 2 L of pre-culture into 50 L of growth medium |

| Temperature | 28°C |

| Duration | 4 days |

| Aeration | 20 L/min |

| Stirring | 200 rpm |

Experimental Protocol for this compound Isolation

The following protocol details the step-by-step process for extracting and purifying this compound from S. griseus culture.

Mycelium Extraction

-

Separate the culture filtrate from the mycelium by filtration.[1]

-

Lyophilize the collected mycelium.

-

Extract the lyophilized mycelium twice with 10 L of dichloromethane (DCM) each time.[1]

-

Combine the DCM extracts and concentrate them under reduced pressure to obtain an oily residue.[1]

Chromatographic Purification

-

Perform an initial fractionation of the oily residue using column chromatography on silica gel 60 with a chloroform/methanol gradient as the eluent.[1]

-

Further purify the this compound-containing fractions by a second round of column chromatography on silica gel 60, using n-hexane/ethyl acetate as the mobile phase.[1]

-

Conduct a final purification step using a Sephadex LH-20 column with a 1:1 mixture of dichloromethane and methanol as the eluant.[1]

Precipitation and Acidification

-

Dissolve the dried, purified product in methanol.[1]

-

Precipitate this compound by adding distilled water to the methanol solution.[1]

-

To obtain the free acid form, suspend the precipitated salt (e.g., calcium salt) in 5 N HCl and stir for 3 hours at room temperature.[1]

-

Extract the free acid this compound with DCM.[1]

-

Dry the organic phase with anhydrous Na₂SO₄ and evaporate the solvent to yield the final product.[1]

Visualization of Experimental Workflow and Biosynthesis

The following diagrams illustrate the isolation workflow and the proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for the isolation of this compound.

Caption: Proposed biosynthetic pathway of this compound.[6]

References

- 1. This compound – biosynthesis in Streptomyces griseus and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - biosynthesis in Streptomyces griseus and antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Zincophorin for the Investigation of Intracellular Zinc Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, plays a pivotal role in a vast array of cellular processes, including enzymatic activity, gene expression, and signal transduction. The dynamic fluctuation of intracellular zinc concentrations, often referred to as "zinc signals," is increasingly recognized as a critical component of cellular communication, akin to calcium signaling. Zincophorin, a naturally occurring polyether ionophore isolated from Streptomyces griseus, facilitates the transport of zinc ions across biological membranes. This property makes it a valuable tool for researchers seeking to manipulate intracellular zinc levels and elucidate the downstream consequences of these changes. These application notes provide a comprehensive overview of the use of this compound to study intracellular zinc signaling, including its mechanism of action, protocols for its application, and its effects on key signaling pathways. While this compound itself has been a subject of extensive synthetic chemistry studies, detailed biological characterization is less common. Therefore, where specific data for this compound is unavailable, information from other well-characterized zinc ionophores like pyrithione will be used to illustrate the principles of its application.

Mechanism of Action

This compound functions as a zinc ionophore, a lipid-soluble molecule that binds to zinc ions and facilitates their transport across the hydrophobic core of cellular membranes, down their electrochemical gradient.[1] This process effectively increases the intracellular concentration of labile zinc. The generally accepted mechanism for many zinc ionophores involves the formation of a lipophilic complex with a zinc ion, which can then diffuse across the lipid bilayer.[2] On the cytosolic side, the ionophore releases the zinc ion, thereby increasing the intracellular free zinc concentration. Some ionophores, like PBT2, are known to function as a Zn2+/H+ exchanger, leading to an electroneutral transport of zinc into the cell.[3][4] This influx of zinc can then trigger a cascade of downstream signaling events.

Applications in Research

The ability of this compound to modulate intracellular zinc levels makes it a powerful tool for a variety of research applications:

-

Elucidating Zinc-Dependent Signaling Pathways: By acutely increasing intracellular zinc, researchers can identify and characterize signaling pathways that are sensitive to changes in zinc concentration.

-

Investigating the Role of Zinc in Cellular Processes: this compound can be used to study the involvement of zinc in diverse cellular functions such as proliferation, apoptosis, and differentiation.

-

Drug Discovery and Development: Understanding how cells respond to changes in zinc homeostasis can provide insights for the development of novel therapeutic agents that target zinc signaling pathways.

-

Antiviral and Antimicrobial Research: The disruption of zinc homeostasis by ionophores has been shown to inhibit the replication of various viruses and bacteria.[5][6]

Data Presentation: Effects of Zinc Ionophores on Intracellular Zinc Concentration

The following table summarizes representative quantitative data on the effects of a commonly used zinc ionophore, pyrithione, on intracellular zinc levels. These values can serve as a starting point for designing experiments with this compound, although optimal concentrations and incubation times will need to be determined empirically for each cell type and experimental setup.

| Ionophore (in combination with Zinc) | Cell Type | Concentration of Ionophore | Concentration of Extracellular Zinc (ZnOAc₂ or ZnCl₂) | Incubation Time | Observed Effect on Intracellular Zinc | Citation |

| Pyrithione | Vero-E6 cells | 2 µM | 2 µM | 18 hours | 98±1% reduction in GFP signal for EAV-GFP (indicative of viral replication inhibition) | [5] |

| Pyrithione | Cortical Neurons | 20 µM | 1 mM | Not specified | Increase in 340/380 fluorescence ratio to 5.6 (using mag-fura-5) | [7] |

| Pyrithione | Not specified | Not specified | Excess | Not specified | Used to saturate fluorescent zinc sensors for calibration | [8] |

Experimental Protocols

Protocol 1: Measuring Changes in Intracellular Zinc Concentration using a Fluorescent Indicator

This protocol describes a general method for quantifying changes in intracellular zinc levels in cultured cells following treatment with this compound using a fluorescent zinc indicator such as FluoZin-3 AM or Newport Green.

Materials:

-

Cultured adherent cells

-

This compound stock solution (e.g., in DMSO)

-

Zinc salt solution (e.g., ZnCl₂ or ZnSO₄)

-

Fluorescent zinc indicator (e.g., FluoZin-3 AM, Newport Green)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Plate reader with fluorescence capabilities or fluorescence microscope

-

96-well black, clear-bottom plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a working solution of the fluorescent zinc indicator in HBSS or serum-free medium. The final concentration will depend on the specific indicator being used (e.g., 1-5 µM for FluoZin-3 AM).

-

Wash the cells once with HBSS.

-

Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing: Wash the cells twice with HBSS to remove excess dye.

-

Treatment:

-

Prepare a working solution of this compound and the zinc salt in HBSS or cell culture medium. A range of concentrations should be tested to determine the optimal working concentration.

-

Add the treatment solution to the wells. Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the zinc salt alone.

-

-

Fluorescence Measurement:

-

Immediately begin measuring fluorescence using a plate reader or fluorescence microscope.

-

For kinetic measurements, record fluorescence at regular intervals (e.g., every 1-5 minutes) for a desired period.

-

For endpoint measurements, measure fluorescence after a specific incubation time.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence of treated cells to that of untreated controls.

-

Plot the change in fluorescence over time or as a function of this compound concentration.

-